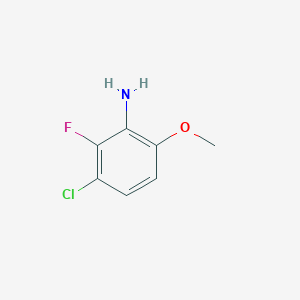
3-Chloro-2-fluoro-6-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluoro-6-methoxyaniline is an aromatic amine with the molecular formula C7H7ClFNO. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-methoxyaniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 3-chloro-2-fluoroaniline with methanol in the presence of a base, such as sodium hydroxide, under reflux conditions . Another approach involves the use of palladium-catalyzed amination reactions, which offer high yields and selectivity .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The process typically involves the chlorination and fluorination of suitable aromatic precursors, followed by methoxylation under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-6-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group, enhancing its reactivity.
Substitution: Nucleophilic substitution reactions are common, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and various aromatic derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-2-fluoro-6-methoxyaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-6-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is crucial in its role as an intermediate in the synthesis of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methoxyaniline: Similar structure but lacks the fluoro substituent.
2-Chloro-6-fluoro-3-methoxyaniline: Differently substituted but shares similar reactivity.
3-Fluoro-2-methoxyaniline: Lacks the chloro substituent but has similar applications.
Uniqueness
3-Chloro-2-fluoro-6-methoxyaniline is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and versatility in various chemical reactions. This combination of substituents makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C7H7ClFNO |
|---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
3-chloro-2-fluoro-6-methoxyaniline |
InChI |
InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,10H2,1H3 |
InChI Key |
SRGBZMJTIRXMLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


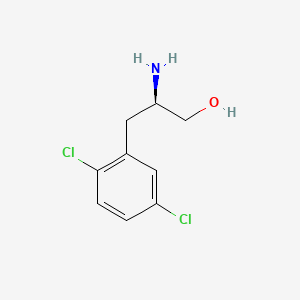

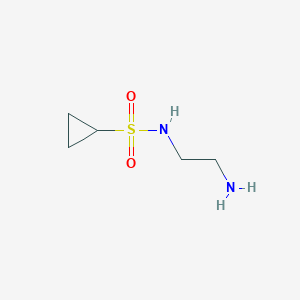
![N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide](/img/structure/B13562340.png)
![6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13562347.png)
![3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B13562356.png)
![4-[(Methylamino)methyl]piperidin-4-ol](/img/structure/B13562357.png)
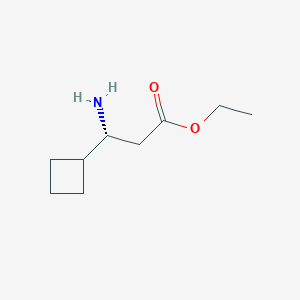

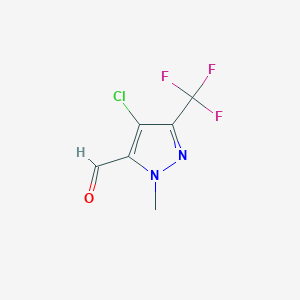
![5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13562372.png)
![3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B13562374.png)
![rac-(3R,7aR)-7a-(4-fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13562379.png)

